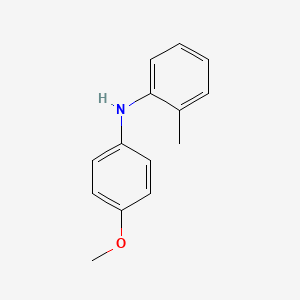
N-(4-methoxyphenyl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methyl-4-methoxy diphenyl amine is an organic compound with the molecular formula C14H15NO. It is known for its applications as an intermediate in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. The compound is characterized by its unique structure, which includes a methoxy group and a methyl group attached to a diphenylamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-methyl-4-methoxy diphenyl amine typically involves the reaction of 2-methyl-4-aminoanisole with halogenated benzoic acids in the presence of a copper catalyst and an acid binding agent. The reaction is carried out in a mixed solvent of toluene and dimethylformamide (DMF) under reflux conditions. The intermediate product is then subjected to decarboxylation in a methanol system to yield the final product .
Industrial Production Methods
Industrial production of 2’-methyl-4-methoxy diphenyl amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to improve yield and selectivity while minimizing waste and production costs. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Methyl-4-methoxy diphenyl amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted diphenylamines, quinone imines, and other derivatives that are useful in pharmaceutical and industrial applications.
Applications De Recherche Scientifique
2’-Methyl-4-methoxy diphenyl amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with analgesic and anti-inflammatory effects.
Industry: It is utilized in the production of pressure-sensitive dyes, rubber chemicals, and agricultural pesticides
Mécanisme D'action
The mechanism of action of 2’-methyl-4-methoxy diphenyl amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The presence of the methoxy and methyl groups influences its binding affinity and selectivity towards these targets, thereby modulating its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-2-methyl diphenylamine
- 2-Methyl-4-methoxy diphenylamine
- N-(4-Methoxyphenyl)-2-methylaniline
Uniqueness
2’-Methyl-4-methoxy diphenyl amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain applications, making it a valuable intermediate in the synthesis of specialized chemicals and pharmaceuticals .
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H15NO/c1-11-5-3-4-6-14(11)15-12-7-9-13(16-2)10-8-12/h3-10,15H,1-2H3 |
Clé InChI |
PTVYAMAREYFYBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


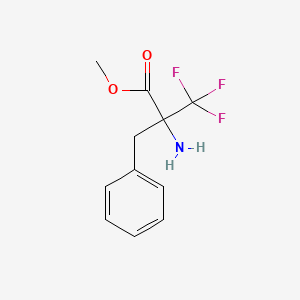
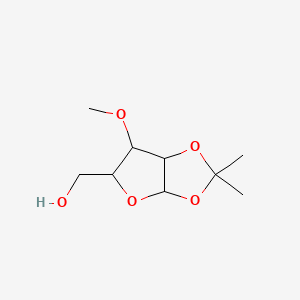


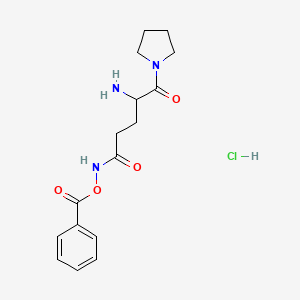
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate](/img/structure/B12282570.png)
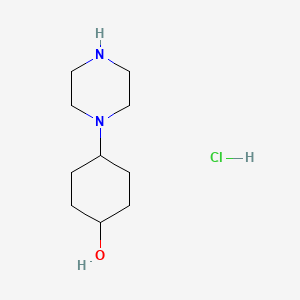
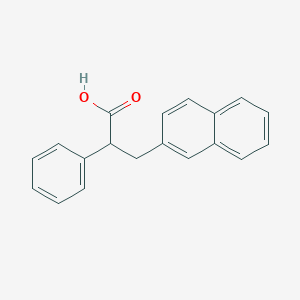
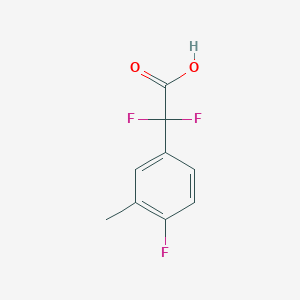
![(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)

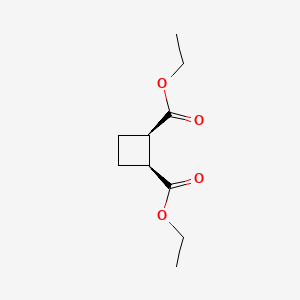

![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)
